(2S)-2,6,6-Trimethylheptanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6,6-trimethylheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOPOFJXMPDGK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of 2s 2,6,6 Trimethylheptanoic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site in (2S)-2,6,6-trimethylheptanoic acid, susceptible to a variety of transformations. Standard reactions for carboxylic acids, such as esterification and amidation, are applicable, though the steric hindrance from the adjacent quaternary carbon at C2 and the bulky tert-butyl group at C6 may necessitate more forceful reaction conditions or specialized reagents. msu.eduresearchgate.net
Common transformations include:
Esterification: Acid-catalyzed reaction with an alcohol, typically in the presence of a strong acid like sulfuric acid, can yield the corresponding ester. msu.edu Due to the steric hindrance, the use of more reactive acylating agents, such as the acid chloride or anhydride, may be more efficient.
Amide Formation: Coupling with an amine, facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), can produce the corresponding amide. nih.gov For particularly hindered systems, the conversion of the carboxylic acid to a more reactive intermediate is often necessary. organic-chemistry.org
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2S)-2,6,6-trimethylheptan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com
Decarboxylation: While challenging for simple alkyl carboxylic acids, decarboxylative functionalization can be achieved under specific catalytic conditions, often involving photoredox or transition metal catalysis, to replace the carboxyl group with other functionalities. publish.csiro.auelectronicsandbooks.comtcichemicals.com
Selective Functionalization of the Alkyl Chain
Functionalization of the saturated alkyl chain of this compound is inherently challenging due to the lack of reactive sites. However, modern synthetic methods offer potential pathways for selective C-H activation.
| Position | Potential Functionalization | Method |
| C3-C5 | Halogenation, Hydroxylation | Radical-based reactions, potentially directed by the carboxyl group. |
| C6 | Oxidation | Not typically favored due to the quaternary nature of the carbon. |
Research into the oxidation of branched-chain carboxylic acids has shown that while attack at tertiary C-H bonds is possible, it is not always the preferred pathway. publish.csiro.au Strategies involving directed C-H activation, where a catalyst is guided by the carboxylic acid group, could offer a route to more selective functionalization. Additionally, methods like hydroboration-isomerization, if an unsaturated analogue were available, could be used to introduce functionality at the terminal end of the chain. researchgate.net
Stereospecific Reactions at the Chiral Center
The chiral center at C2 is a key feature of this compound. Reactions involving this center must be carefully considered to either retain or invert the stereochemistry.
Alpha-Halogenation: Reactions such as the Hell-Volhard-Zelinsky reaction could introduce a halogen at the C2 position. The stereochemical outcome of such reactions can be variable.
Enolate Formation and Alkylation: Deprotonation at the alpha-position to form an enolate, followed by reaction with an electrophile, is a common strategy for forming new C-C bonds. The stereoselectivity of this process is highly dependent on the reaction conditions, including the base, solvent, and any chiral auxiliaries used. acs.org For a sterically hindered substrate like this, achieving high diastereoselectivity can be challenging.
Synthesis of Specialized Derivatives for Advanced Studies
The creation of derivatives is crucial for the detailed analysis of chiral molecules like this compound.
Amide Derivatives for Chiroptical Analysis
The synthesis of diastereomeric amides by reacting the chiral carboxylic acid with a chiral amine is a well-established method for determining enantiomeric purity and absolute configuration. The resulting diastereomers can often be separated by chromatography (HPLC or GC) and exhibit distinct signals in NMR spectroscopy. The chiroptical properties, such as the circular dichroism (CD) spectra, of these derivatives can provide information about the stereochemistry of the parent acid. nih.govrsc.orgmetu.edu.tr
Table 1: Common Chiral Derivatizing Agents (Amines) for Carboxylic Acids
| Chiral Amine | Resulting Amide | Analytical Technique |
|---|---|---|
| (S)-(-)-1-Phenylethylamine | Diastereomeric amides | HPLC, NMR |
| (R)-(+)-1-(1-Naphthyl)ethylamine | Diastereomeric amides | HPLC, NMR |
Ester Derivatives for Stereochemical Characterization
Similar to amide formation, esterification with a chiral alcohol can produce diastereomeric esters. These derivatives are valuable for stereochemical analysis. The choice of the chiral alcohol can influence the ease of separation and the resolution of signals in spectroscopic analysis. For instance, the use of highly fluorescent chiral alcohols can enhance detection limits in HPLC. tcichemicals.comrsc.org The nomenclature of such esters follows standard IUPAC rules, naming the alkyl group from the alcohol first, followed by the carboxylate portion derived from the acid. libretexts.orgyoutube.com
Table 2: Common Chiral Derivatizing Agents (Alcohols) for Carboxylic Acids
| Chiral Alcohol | Resulting Ester | Analytical Technique |
|---|---|---|
| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Diastereomeric esters | HPLC (with fluorescence detection) |
Application of Carrier Strategies in Derivatization
Carrier strategies involve the introduction of a functional group that facilitates further modification or analysis. For a carboxylic acid, a common strategy is to convert it into an amine. This can be achieved by coupling the carboxylic acid with a diamine where one amine group is protected (e.g., with a Boc group). After the coupling reaction, the protecting group is removed, revealing a free amine. This newly introduced amine can then be reacted with a wide range of amine-reactive reagents, such as fluorophores for enhanced detection or other tags for specific applications. thermofisher.com This approach is particularly useful for molecules that lack other reactive functional groups.
Applications of 2s 2,6,6 Trimethylheptanoic Acid As a Chiral Building Block
Precursor in the Synthesis of Complex Organic Molecules
Chiral carboxylic acids, such as the family of trimethylheptanoic acids, are valuable starting materials in asymmetric synthesis. Their stereodefined centers and functional handles allow for the construction of enantiomerically pure, complex target molecules.
In the field of medicinal chemistry and drug discovery, the development of compound libraries is crucial for screening and identifying new therapeutic agents. Chiral building blocks are instrumental in creating these libraries, introducing three-dimensional complexity that is often essential for biological activity. While specific examples detailing the use of (2S)-2,6,6-trimethylheptanoic acid as a scaffold for such libraries are not prominent in the reviewed literature, the structural motif of a chiral, branched-chain carboxylic acid is a common feature in many biologically active molecules.
The true utility of a chiral building block is often demonstrated in its successful incorporation into the total synthesis of a natural product. A notable example is the asymmetric synthesis of the four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid . This compound is the fatty acid component of the marine cyclic depsipeptides, callipeltin A and callipeltin D. nih.gov These natural products have garnered significant interest due to their potent biological activities, including cytotoxicity against various human carcinoma cell lines and antiviral activity against HIV-1. nih.gov
The synthesis of the different stereoisomers of 3-hydroxy-2,4,6-trimethylheptanoic acid was crucial for verifying the correct configuration of the natural isomer present in callipeltins A and D. nih.gov The research highlighted the importance of having access to all possible diastereomers of a chiral fragment to unambiguously determine the structure of a complex natural product. The synthesis involved several key steps, starting from commercially available chiral precursors.
Synthesis Overview of 3-hydroxy-2,4,6-trimethylheptanoic acid diastereomers Below is a simplified representation of the synthetic sequence to obtain one of the diastereomers. The yields and specific reagents varied for the synthesis of each of the four isomers.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Asymmetric Aldol (B89426) Reaction | Pseudoephedrine propionamide (B166681), Di-n-butylboron triflate, Diisopropylethylamine | Chiral β-hydroxy amide | Varies |
| 2 | Protection of Hydroxyl Group | Benzyl bromide, Sodium hydride | Benzyl-protected amide | Varies |
| 3 | Reductive Cleavage | Lithium amidotrihydroborate | Protected primary alcohol | Varies |
| 4 | Oxidation to Aldehyde | Dess-Martin periodinane | Protected aldehyde | Varies |
| 5 | Asymmetric Crotylboration | Crotylborane, trans-2-butene | Homoallylic alcohol | ~72 |
| 6 | Oxidative Cleavage | Ruthenium chloride, Sodium periodate | 3-hydroxy-2,4,6-trimethylheptanoic acid | ~99 |
| This table is a generalized representation of the synthetic strategy. For detailed information on the synthesis of each specific diastereomer, please refer to the original research article. nih.gov |
The successful synthesis and comparison of the NMR data of the synthetic isomers with the natural fragment confirmed the absolute configuration of the fatty acid component in callipeltin A and D as (2R,3R,4R). nih.gov This work underscores the pivotal role of well-defined chiral building blocks in the challenging field of natural product synthesis.
Utilization in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules. The assembly of these molecules is guided by non-covalent intermolecular forces. Chiral molecules are of particular interest in this field as they can induce chirality into the resulting supramolecular structures, leading to materials with unique properties and potential applications in areas such as chiral recognition and catalysis.
While there is extensive research on the use of chiral carboxylic acids in supramolecular chemistry, specific studies focusing on this compound were not identified in the available literature. The general principles suggest that its chiral nature and ability to form hydrogen bonds through its carboxylic acid group could make it a candidate for designing chiral supramolecular assemblies.
Role in the Development of Chiral Materials
The incorporation of chiral units into polymers and other materials can impart them with specific optical or separation properties. Chiral polymers, for instance, are used as stationary phases in chromatography for the separation of enantiomers. The development of new chiral materials is an active area of research.
No specific instances of this compound being used in the development of chiral materials were found in the reviewed scientific literature. However, the potential exists for its use as a monomer or a chiral dopant in the synthesis of novel functional materials.
Advanced Methodologies for Stereochemical Characterization of Branched Chiral Carboxylic Acids
Chiroptical Spectroscopy for Absolute Stereochemical Determination
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the spatial arrangement of atoms and are therefore invaluable for determining the absolute configuration of enantiomers.
Exciton-Coupled Circular Dichroism (ECCD)
Exciton-Coupled Circular Dichroism (ECCD) is a powerful, non-empirical method for determining the absolute configuration of molecules containing two or more chromophores. The through-space interaction of the transition dipole moments of these chromophores leads to a characteristic bisignate CD signal, the sign of which is directly related to the helicity of the chromophores. For molecules like (2S)-2,6,6-trimethylheptanoic acid that possess only a weak carboxyl chromophore, a derivatization strategy is often employed to introduce strong chromophores.
A highly effective approach for the ECCD analysis of chiral carboxylic acids involves the use of a host-guest system with porphyrin tweezers. nih.govnih.gov These tweezers are typically bis-porphyrin molecules connected by a flexible linker. The two porphyrin moieties act as strong chromophores.
For the analysis of this compound, the carboxylic acid is first derivatized with a diamine carrier, such as 1,4-diaminobenzene. nih.gov This creates a bidentate ligand that can coordinate to the zinc centers of a zinc-porphyrin tweezer. The complexation of this derivatized chiral guest with the achiral porphyrin tweezer host induces a preferred helical arrangement of the two porphyrin rings.
The formation of the host-guest complex is a stereodifferentiating process. The absolute configuration of the chiral center in this compound dictates the conformational preference of the complex, which in turn determines the screw sense (helicity) of the two porphyrin chromophores. libretexts.org This induced helicity results in a characteristic exciton-coupled CD spectrum.
A positive exciton (B1674681) couplet (a positive Cotton effect at longer wavelength and a negative one at shorter wavelength) corresponds to a right-handed helical arrangement of the porphyrins, while a negative exciton couplet indicates a left-handed helix. By correlating the observed sign of the ECCD spectrum with the predicted most stable conformation of the complex, the absolute configuration of the original carboxylic acid can be unambiguously determined.
Table 1: Representative ECCD Data for a Chiral Carboxylic Acid Complexed with a Zinc-Porphyrin Tweezer
| Host-Guest Complex Conformation | Predicted Helicity | Expected ECCD Signal |
| Most Stable Rotamer of (2S)-Analyte | Left-handed | Negative Couplet |
| Most Stable Rotamer of (2R)-Analyte | Right-handed | Positive Couplet |
Note: This table represents typical expected results for a chiral carboxylic acid and is for illustrative purposes. The actual sign of the ECCD signal depends on the specific structure of the porphyrin tweezer and the carrier molecule used.
The use of porphyrin tweezers exemplifies the concept of remote chirality sensing. The chirality of the stereocenter in this compound, which is remote from the porphyrin chromophores, is effectively transmitted through space to control the helicity of the host. This allows for the detection and determination of chirality at a distance, a powerful capability of modern chiroptical techniques.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.govresearchgate.net VCD is particularly well-suited for determining the absolute configuration of chiral molecules in solution without the need for derivatization or crystallization. rsc.orgnih.gov
For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific enantiomeric form. The spectrum of its (2R)-enantiomer would be a mirror image. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT). nih.gov The high sensitivity of VCD to the conformation of flexible molecules makes it a robust tool for studying branched-chain fatty acids. rsc.org
Table 2: Illustrative VCD Spectral Features for a Chiral Carboxylic Acid
| Vibrational Mode | Wavenumber (cm⁻¹) | Experimental VCD Sign for (S)-Enantiomer |
| C=O stretch | ~1710 | (+) |
| C-H bend | ~1460 | (-) |
| C-O stretch | ~1250 | (+) |
Note: The signs and positions of VCD bands are highly sensitive to molecular structure and conformation. This table provides a simplified, hypothetical representation.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation as a function of the wavelength of light. While classical polarimetry measures optical rotation at a single wavelength (usually the sodium D-line), ORD provides more detailed structural information by recording the full spectrum.
An ORD curve of a chiral molecule like this compound would show a plain curve at wavelengths far from an electronic absorption band. However, in the region of the carboxyl chromophore's absorption (around 210 nm), the ORD curve will exhibit a Cotton effect, characterized by a peak and a trough. The sign and shape of this Cotton effect are dependent on the stereochemistry of the molecule. While ORD is an older technique, modern spectropolarimeters allow for precise measurements that can be correlated with the absolute configuration, often in conjunction with CD spectroscopy.
Chiral Chromatographic Techniques for Enantiomeric Purity Assessment
Chiral chromatography is an indispensable technique for the separation and quantification of enantiomers. sigmaaldrich.com The enantiomeric purity of a chiral compound, often expressed as the enantiomeric excess (e.e.), is a crucial parameter in the synthesis and application of single-enantiomer compounds. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for achieving this separation. sigmaaldrich.comresearchgate.net
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. sigmaaldrich.com These interactions, which can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different energies. nih.gov This difference in stability results in varying retention times for the two enantiomers, allowing for their separation.
For branched chiral carboxylic acids, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and versatility. researchgate.netresearchgate.net These CSPs can often be used in different modes, including normal-phase, reversed-phase, and polar organic modes, providing flexibility in method development. researchgate.net Another important class of CSPs for the separation of chiral acids are the macrocyclic glycopeptide-based phases, such as those based on teicoplanin and vancomycin. These CSPs offer multiple interaction sites, including peptide backbones for hydrogen bonding and aromatic rings for π-π interactions, making them suitable for resolving a wide range of chiral molecules. nih.gov
In some cases, derivatization of the carboxylic acid with a chiral reagent can facilitate separation on a non-chiral stationary phase. consensus.appnih.gov This process converts the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by conventional chromatography. nih.gov
The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. A screening approach, where a compound is tested on a variety of columns and mobile phase conditions, is often the most effective strategy. sigmaaldrich.com
Table 1: Examples of Chiral Stationary Phases for Carboxylic Acid Separation
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Separation Principle | Applicable Mobile Phase Modes |
| Polysaccharide-based (Cellulose) | Chiralcel® OD, Chiralpak® AD | Hydrogen bonding, dipole-dipole interactions, steric inclusion | Normal, Reversed, Polar Organic |
| Polysaccharide-based (Amylose) | Chiralpak® AS | Hydrogen bonding, dipole-dipole interactions, steric inclusion | Normal, Reversed, Polar Organic |
| Macrocyclic Glycopeptide | Chirobiotic™ T, Chirobiotic™ V | Hydrogen bonding, π-π interactions, ionic interactions | Reversed, Polar Organic, Polar Ionic |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion complexation within the cyclodextrin (B1172386) cavity | Reversed, Polar Organic |
X-ray Crystallography for Definitive Absolute Configuration Assignments
While chiral chromatography is excellent for determining enantiomeric purity, X-ray crystallography stands as the unequivocal method for the determination of the absolute configuration of a chiral molecule. nih.govpurechemistry.org This technique provides a detailed three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of every atom in the molecule to be determined. purechemistry.org
The primary challenge in applying X-ray crystallography to organic molecules composed of light atoms (like carbon, hydrogen, and oxygen) is that a high-quality single crystal of the analyte is required. researchgate.net For carboxylic acids that are oils or difficult to crystallize, this can be a significant hurdle. A common strategy to overcome this is to derivatize the carboxylic acid with a chiral molecule of known absolute configuration, often referred to as a chiral auxiliary. sci-hub.se This creates a diastereomer that may have a higher propensity to crystallize. Once the crystal structure of the diastereomer is solved, the known configuration of the auxiliary allows for the unambiguous assignment of the configuration of the original chiral acid. sci-hub.se
Another powerful technique within X-ray crystallography for determining absolute configuration is the use of anomalous dispersion. researchgate.net When the crystal contains an atom that is heavy enough to cause a measurable anomalous scattering effect with the X-ray source used, the diffraction pattern will exhibit slight intensity differences between reflections that would otherwise be identical (Bijvoet pairs). researchgate.net This effect allows for the direct determination of the absolute structure without the need for a chiral reference. For light-atom molecules like this compound, this often requires derivatization with a heavier atom, such as a bromine or a metal, to induce a sufficiently strong anomalous signal.
The result of an X-ray crystallographic analysis is a set of crystallographic data that precisely defines the molecular structure.
Table 2: Representative Crystallographic Data Parameters
| Parameter | Description | Typical Information Provided |
| Crystal System | The symmetry system to which the crystal belongs (e.g., Orthorhombic, Monoclinic). | Provides information about the internal symmetry of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁2₁2₁). | Defines the symmetry operations that can be applied to the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral crystal. | A value close to 0 indicates the correct absolute configuration has been determined. |
Future Research Directions for Chiral Branched Heptanoic Acids
Innovations in Asymmetric Catalysis for Branched Systems
The controlled synthesis of specific stereoisomers of branched-chain fatty acids is a significant challenge in organic chemistry. Future research will undoubtedly focus on the development of novel and more efficient asymmetric catalytic methods to obtain enantiomerically pure compounds like (2S)-2,6,6-trimethylheptanoic acid.
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. beilstein-journals.orgbeilstein-journals.org The development of highly selective organocatalysts, such as those based on proline and its derivatives, has shown great promise in creating chiral centers with high precision. beilstein-journals.org Future work will likely involve designing new generations of organocatalysts that are more robust, recyclable, and capable of catalyzing reactions with even greater enantioselectivity and efficiency, particularly for sterically hindered substrates like those with multiple branching points. nih.gov The integration of techniques like mechanochemical activation, such as ball-milling, with organocatalysis could also lead to more sustainable and efficient synthetic routes. beilstein-journals.org
Furthermore, the synergy between different catalytic systems, such as combining organocatalysis with photocatalysis or electrocatalysis, opens up new avenues for creating complex chiral molecules. nih.gov These hybrid systems could enable novel reaction pathways that are not accessible through conventional methods, leading to more direct and atom-economical syntheses of chiral branched heptanoic acids.
Expanded Scope of Applications in Target-Oriented Synthesis
Chiral branched-chain fatty acids are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. researchgate.netresearchgate.net The unique stereochemistry of these molecules often plays a crucial role in their biological activity. For instance, the specific stereoisomers of mycolipanolic acid, a multi-methyl-branched fatty acid, have been shown to exhibit different levels of antigenicity, highlighting the importance of stereochemical control in the synthesis of biologically active molecules. nih.gov
Future research will focus on expanding the use of this compound and related compounds in the target-oriented synthesis of novel therapeutics and bioactive compounds. researchgate.net This includes the development of new synthetic strategies that allow for the efficient incorporation of these chiral building blocks into larger, more complex molecular architectures. Late-stage functionalization, a strategy that introduces key chemical groups at a late step in the synthesis, could be particularly valuable for creating diverse libraries of compounds for biological screening. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chiral Molecule Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way we design and discover new molecules. ijsetpub.commit.edu In the context of chiral branched heptanoic acids, AI and machine learning (ML) can be employed in several key areas.
Predictive models, powered by deep learning and graph neural networks, can be trained on vast datasets of chemical reactions to predict the outcome of synthetic routes, including stereoselectivity. ijsetpub.com This can significantly accelerate the process of identifying optimal conditions for the synthesis of a desired stereoisomer of a chiral branched heptanoic acid.
Furthermore, generative AI models can be used to design novel chiral molecules with specific desired properties. chemrxiv.orgnih.gov By learning the complex relationships between molecular structure and activity, these models can propose new candidates for drugs or materials with enhanced performance. chemrxiv.org The integration of AI with automated synthesis platforms can create a closed-loop system for the rapid design, synthesis, and testing of new chiral compounds. chemrxiv.orgnih.gov
AI can also play a crucial role in elucidating the complex 3D structures of chiral molecules, which is essential for understanding their function. aihub.org By combining computational methods with experimental data from chiroptical spectroscopies, AI algorithms can help to reliably determine the absolute configuration of complex chiral molecules, even those with multiple stereocenters. aihub.org
Development of Ultra-Sensitive Stereochemical Analysis Techniques
The ability to accurately determine the stereochemical purity of a sample is paramount in the field of chiral chemistry. Future research will continue to push the boundaries of analytical techniques to achieve ever-higher levels of sensitivity and resolution for the analysis of chiral molecules like this compound.
High-performance liquid chromatography (HPLC) using chiral stationary phases is a cornerstone of stereochemical analysis. nih.govnih.gov Ongoing advancements in column technology, such as the development of novel chiral selectors and monolithic columns, will lead to improved separation efficiency and faster analysis times. nih.gov
The use of chiral derivatization reagents that introduce a fluorescent tag onto the analyte molecule can significantly enhance detection sensitivity, allowing for the analysis of trace amounts of material. nih.govoup.comnih.gov This is particularly important in fields like pheromone research and natural product discovery, where samples are often available in only minute quantities. nih.gov Two-dimensional HPLC, which combines two different separation mechanisms, offers a powerful approach for resolving complex mixtures of stereoisomers. nih.govdntb.gov.ua
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The development of new chiral selectors for CE will further expand its applicability to a wider range of chiral compounds.
Exploration of New Biological and Materials Science Applications
Branched-chain fatty acids are known to possess a range of interesting biological activities. creative-proteomics.comnih.gov They play a role in the fluidity of cell membranes and have been implicated in various physiological processes. creative-proteomics.com Research has shown that branched-chain fatty acids can inhibit the growth of cancer cells and may have anti-inflammatory and neuroprotective properties. creative-proteomics.comnih.gov
Future investigations will delve deeper into the specific biological roles of this compound and other chiral branched-chain fatty acids. This includes studying their metabolism and their effects on various cellular pathways. creative-proteomics.comnih.gov Such research could lead to the identification of new therapeutic targets and the development of novel drugs for a variety of diseases.
In the realm of materials science, the unique physical properties of branched-chain fatty acids, such as their low freezing points and good thermal stability, make them attractive candidates for a variety of applications. creative-proteomics.com Future research could explore their use as components in the development of new lubricants, polymers, and other advanced materials. The chirality of these molecules could also be exploited to create materials with unique optical or electronic properties.
Q & A
Q. How can computational modeling guide the design of derivatives of this compound for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
